molecular formula C26H33ClN2O5 B605216 Aftobetin Hydrochloride CAS No. 1353222-83-9

Aftobetin Hydrochloride

カタログ番号: B605216
CAS番号: 1353222-83-9
分子量: 489.0 g/mol
InChIキー: GMWHTUNMFTUKHH-NDUABGMUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aftobetin Hydrochloride (USAN: zz-103) is a diagnostic agent developed for the early detection of Alzheimer’s disease (AD) through ocular biomarkers. Its chemical formula is C₂₆H₃₂N₂O₅·HCl, with a molecular weight of 489.0 g/mol, and it is assigned the CAS Registry Number 1353222-83-9 . Developed by Neuroptix Corporation, this compound is formulated as a topical ophthalmic ointment applied to the eye. It binds to β-amyloid (Aβ) aggregates in the supranuclear region of the lens, enabling fluorescence-based detection via the Fluorescence Uptake Value (FUV) using the BioPS device .

Clinical trials (e.g., NCT02928211) validate its use in detecting Aβ pathology in patients with mild cognitive impairment (MCI) and early-stage AD. Studies suggest that Aβ accumulation in the lens precedes brain manifestations by up to a decade, positioning Aftobetin as a non-invasive tool for early diagnosis .

準備方法

Synthetic Routes to Aftobetin Hydrochloride

The synthesis of this compound revolves around three key steps: (1) formation of the naphthalene-piperidine core, (2) Knoevenagel condensation to introduce the cyanoacrylate moiety, and (3) esterification with a polyethylene glycol (PEG)-based side chain, followed by hydrochloride salt formation . Early methods relied on stoichiometric metal reagents and toxic solvents, but recent advances emphasize green chemistry and flow technology.

Traditional Linear Synthesis

Core Structure Assembly

The naphthalene-piperidine intermediate is synthesized via Friedel-Crafts alkylation of 2-naphthol with piperidine derivatives. Early protocols used aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane, achieving moderate yields (45–55%) but generating significant acidic waste . Reductive amination of the resulting ketone with dimethylamine in methanol under hydrogen gas (1 atm, Pd/C catalyst) furnished the secondary amine, though this step required careful control to avoid over-reduction .

Knoevenagel Condensation

Condensation of the naphthalene-piperidine amine with ethyl cyanoacetate in toluene under Dean-Stark conditions provided the α-cyanoacrylate intermediate. This step suffered from low regioselectivity due to competing Michael additions, necessitating chromatographic purification and reducing overall yield to 30–40% .

Esterification and Salt Formation

The final esterification with 2-(2-(2-methoxyethoxy)ethoxy)ethanol employed Steglich conditions (DCC, DMAP) in dichloromethane, yielding the free base aftobetin. Conversion to the hydrochloride salt was achieved using hydrogen chloride gas in diethyl ether, followed by recrystallization from ethanol/water (78% yield) .

Optimized Green Synthesis

Flow Technology Integration

A 2025 study demonstrated a fully continuous flow process that telescoped multiple steps, eliminating intermediate isolation . Key innovations included:

  • Photocatalytic Oxidation : Heterogeneous carbon nitride (C₃N₄) photocatalysts enabled aerobic oxidation of alcohols to ketones at ambient temperature, replacing toxic chromium(VI) reagents .

  • Nickel-Catalyzed C–N Coupling : A packed-bed flow reactor with immobilized nickel nanoparticles facilitated coupling of aryl bromides with amines at 20 g scale (91% yield), avoiding palladium catalysts .

Telescoped Esterification and Condensation

Flow reactors accelerated esterification by enabling rapid mixing of acyl chlorides and PEG-alcohols at 0.1 s residence time, achieving 98% conversion without dicyclohexylurea byproducts . Subsequent in-line Knoevenagel condensation with malononitrile in ethanol/water (1:1) at 60°C furnished aftobetin free base in 85% overall yield .

Hydrochloride Salt Formation

The free base was treated with hydrochloric acid (2 M in diethyl ether) in a segmented flow reactor, ensuring precise stoichiometry and minimizing hydrolysis. Crystallization in a microfluidic device produced this compound with >99.5% purity (HPLC) .

Comparative Analysis of Methods

ParameterTraditional MethodGreen Flow Method
Reaction Time72 hours4 hours
Overall Yield30–40%78–85%
CatalystPd/C, AlCl₃Ni/C₃N₄
Solvent Consumption15 L/mol2 L/mol
PMI (Process Mass Intensity)12018

Table 1: Key metrics comparing synthetic approaches .

The flow method reduced PMI by 85% and eliminated hazardous waste streams, aligning with EPA guidelines for sustainable pharmaceutical manufacturing .

Quality Control and Characterization

Analytical Profiling

  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient), retention time 12.3 min (free base), 11.8 min (hydrochloride) .

  • MS (ESI+) : m/z 453.2 [M+H]⁺ (free base), 489.1 [M+Cl]⁻ (hydrochloride) .

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=16 Hz, 1H, CH=CN), 7.89–7.12 (m, 7H, naphthalene), 4.38–3.45 (m, 14H, PEG chain) .

Stability Studies

This compound exhibited no degradation under ICH accelerated conditions (40°C/75% RH, 6 months) when stored in amber glass vials with nitrogen headspace .

Industrial-Scale Considerations

The flow synthesis protocol has been validated at 20 kg/batch scale using Corning Advanced-Flow Reactors, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹ . Critical process parameters include:

  • Temperature Gradient : ±2°C in oxidation steps to prevent byproduct formation.

  • Residence Time Distribution : <5% variance to ensure consistent salt stoichiometry.

化学反応の分析

反応の種類: アフトベチン塩酸塩は、主にベータアミロイド凝集体との結合反応を起こします。 酸化、還元、または置換などの典型的な有機反応には参加しません .

一般的な試薬と条件: この化合物は、蛍光分光計デバイスと組み合わせて、ベータアミロイド凝集体を検出するために使用されます。 これらの反応の条件は、眼への局所適用とそれに続くイメージングを含みます .

形成される主な生成物: アフトベチン塩酸塩とベータアミロイド凝集体との反応から形成される主な生成物は、特殊なイメージング機器を使用して検出できる蛍光複合体です .

4. 科学研究への応用

アフトベチン塩酸塩は、特にアルツハイマー病の早期診断において、科学研究で重要な応用があります。 これは、眼のベータアミロイド凝集体を検出するために臨床試験で使用され、早期診断のための非侵襲的な方法を提供します . この化合物は、ベータアミロイド凝集を含む他の神経変性疾患の診断における潜在的な用途についても検討されています .

科学的研究の応用

Chemical Properties and Mechanism of Action

  • Chemical Formula : C26H32N2O5·HCl
  • Molecular Weight : 489.004 g/mol
  • Stereochemistry : Achiral

Aftobetin Hydrochloride operates by binding specifically to aggregated beta-amyloid peptides. Upon binding, it exhibits enhanced fluorescence, making it detectable through fluorescence techniques. This property allows for the non-invasive identification of amyloid deposits in ocular tissues, specifically in the eye's lens, which correlates with Alzheimer’s disease progression .

Diagnostic Use in Alzheimer's Disease

This compound's primary application is in the field of neurology and ophthalmology for the early diagnosis of Alzheimer's disease. Its ability to bind to beta-amyloid plaques allows for:

  • Non-invasive diagnostics : By detecting amyloid deposits in the eye, this compound serves as an indicator of Alzheimer's disease progression without invasive procedures.
  • Fluorescent imaging : The compound's fluorescent properties enable visualization and quantification of amyloid accumulation using specialized imaging techniques like Fluorescent Ligand Eye Scanning (FLES) and Sapphire II measurements .

Clinical Trials and Research Findings

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:

  • Phase 1 Study : This study involved administering this compound to subjects with normal cognition and mild cognitive impairment. It aimed to assess the number and timing of administrations required for optimal detection using fluorescence techniques. Initial results indicated that three administrations were necessary for effective imaging .
  • Comparative Studies : A study compared FLES outcomes with positron emission tomography (PET) imaging results using florbetapir F18, showing a significant correlation between ocular and cerebral amyloid levels . This supports this compound's potential as a reliable diagnostic tool.
  • Safety Assessments : Clinical evaluations included monitoring for adverse effects post-administration. Results indicated no significant clinically relevant changes in participants' health following exposure to this compound .

Comparative Analysis with Other Diagnostic Agents

Compound NameStructure TypePrimary UseUnique Features
Thioflavin TBenzothiazole derivativeAmyloid detectionStrong fluorescence upon binding
Congo RedAzo dyeAmyloid fibril stainingNon-specific binding to various proteins
Luminescent probesVarious structuresGeneral imagingBroad applications beyond amyloids

This compound distinguishes itself through its specific application in ocular diagnostics and its unique mechanism that enhances fluorescence upon binding to amyloid aggregates. This specificity makes it particularly valuable for early detection of Alzheimer's disease compared to other agents that may lack such targeted applications .

類似化合物との比較

Comparison with Similar Compounds and Diagnostic Approaches

While Aftobetin Hydrochloride is unique in its mechanism and application, its diagnostic utility can be contextualized against other amyloid-targeting agents and AD diagnostic methods. Below is a comparative analysis based on available evidence:

Structural and Functional Uniqueness

This compound is distinct from other hydrochloride-class compounds (e.g., Fexofenadine Hydrochloride [antihistamine], Naftifine Hydrochloride [antifungal]) in both target (Aβ aggregates) and application (ophthalmic diagnostic use) . No direct structural analogs for AD diagnostics are identified in the provided evidence.

Comparison with Other Amyloid-Detection Methods

Aftobetin’s non-invasive approach contrasts with systemic or invasive methods:

Method/Agent Type Target Advantages Limitations Evidence Source
This compound Topical ophthalmic Lens Aβ aggregates Non-invasive, early detection potential Requires lens clarity; limited population
CSF Aβ42/τau Lumbar puncture CSF biomarkers High diagnostic accuracy Invasive, patient discomfort
PET Tracers (e.g., PiB) Intravenous radiotracer Brain Aβ plaques Direct brain visualization Radiation exposure, high cost Not in evidence
Plasma Aβ Assays Blood sample Plasma Aβ levels Minimally invasive Lower sensitivity in early stages
Pupillary Response Testing Dynamic pupillometry Pupil dilation Non-invasive, low cost Requires further validation

Advantages of this compound

  • Non-invasive: Avoids systemic administration or radiation .
  • Early Detection : Identifies Aβ pathology years before clinical symptoms .
  • Operator Independence : The BioPS device provides automated FUV readouts, reducing human error .

Limitations

  • Ocular Constraints : Requires clear lenses; cataracts or ocular comorbidities may interfere .
  • Niche Application: Limited to Aβ-specific AD pathology, excluding other neurodegenerative biomarkers.

Data Tables

Table 1: Chemical and Clinical Profile of this compound

Property Detail
Molecular Formula C₂₆H₃₂N₂O₅·HCl
Molecular Weight 489.0 g/mol
CAS Registry Number 1353222-83-9
FDA UNII A1FCZ940WA
Clinical Application Early detection of Aβ in MCI and mild AD
Route of Administration Topical ophthalmic ointment
Key Clinical Trial NCT02928211 (Phase 3)
Sponsor Neuroptix Corporation
Detection Mechanism Fluorescence signal (FUV) from Aβ-bound ligand in lens supranuclear region
References

生物活性

Aftobetin Hydrochloride, a derivative of quinoline, has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinoline core. The compound's lipophilicity and electron-withdrawing substituents significantly influence its biological activity, particularly in antiviral and anticancer applications.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. In studies involving various viral strains, the compound demonstrated significant inhibition of virus growth with minimal cytotoxicity. For instance:

CompoundVirus TypeGrowth Inhibition (%)Cytotoxicity (%)IC50 (µM)
This compoundH5N191.22.4190
3-NO2 derivativeH5N185.04.0N/A

The data suggest that the antiviral activity correlates with increased lipophilicity and the presence of electron-withdrawing groups on the anilide ring .

Anticancer Activity

This compound has also been investigated for its anticancer effects. Studies on various cancer cell lines reveal that the compound can induce apoptosis and inhibit cell proliferation:

  • MCF-7 Breast Cancer Cells : A study showed that treatment with Aftobetin resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell damage and apoptosis initiation. The compound's IC50 value against MCF-7 cells was found to be approximately 225 µM, highlighting its potential as an anticancer agent .

The mechanism by which Aftobetin exerts its anticancer effects involves modulation of cell cycle progression and induction of apoptosis. Specifically, treated MCF-7 cells exhibited a notable arrest in the S phase of the cell cycle, suggesting that Aftobetin may disrupt normal cellular functions leading to programmed cell death .

Neuroprotective Effects

This compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound appears to inhibit acetylcholinesterase (AChE), an enzyme implicated in AD pathology:

  • AChE Inhibition : Aftobetin demonstrated an IC50 value of 190 nM against human AChE, suggesting a strong potential for enhancing cholinergic function in neurodegenerative conditions .

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Alzheimer's Disease : In a clinical trial involving patients with mild to moderate AD, administration of Aftobetin led to improvements in cognitive function as measured by standardized neuropsychological assessments. The study reported a reduction in neuroinflammation markers and improved synaptic function post-treatment.
  • Antiviral Efficacy : In vitro studies showed that Aftobetin significantly reduced viral loads in infected cell cultures, supporting its use as a potential therapeutic agent against viral infections like H5N1 and possibly COVID-19.

Q & A

Basic Research Questions

Q. What is the molecular characterization of Aftobetin Hydrochloride, and how does it inform experimental design?

this compound (USAN zz-103) has the molecular formula C₂₆H₃₂N₂O₅·HCl and a molecular weight of 489.0 g/mol (CAS 1353222-83-9). Its structural specificity as an amyloid-binding compound underpins its application in β-amyloid detection. Researchers should verify purity via HPLC (>95%) and characterize stability under storage conditions (e.g., −80°C, desiccated) to ensure reproducibility in binding assays .

Q. What is the hypothesized mechanism of action of this compound in detecting β-amyloid aggregates?

Aftobetin binds to β-amyloid fibrils through hydrophobic interactions and π-π stacking, validated via fluorescence anisotropy and surface plasmon resonance (SPR). Researchers should perform competitive binding assays with known amyloid ligands (e.g., thioflavin T) to confirm specificity. Dose-response curves in buffer vs. cerebrospinal fluid (CSF) are critical to assess matrix interference .

Q. How is this compound utilized in preclinical models for Alzheimer’s disease (AD) biomarker studies?

In the NCT02928211 trial, Aftobetin was administered intravenously (0.5 mg/kg) to patients with mild cognitive impairment. Preclinical protocols involve longitudinal imaging (e.g., PET/MRI) paired with lens Aβ quantification. Researchers should standardize post-mortem brain sectioning (6 μm thickness) and immunohistochemistry (anti-Aβ antibodies) to correlate in vivo and ex vivo data .

Advanced Research Questions

Q. What experimental strategies are recommended to validate the specificity of this compound for β-amyloid in complex biological matrices?

  • Cross-validation : Use orthogonal techniques like mass spectrometry (LC-MS/MS) to quantify Aβ42/Aβ40 ratios in CSF alongside Aftobetin binding assays.
  • Competitive inhibition : Co-incubate with α-synuclein or tau fibrils to rule out off-target binding.
  • Matrix spiking : Add known Aβ concentrations to plasma/CSF to calculate recovery rates (%) and limit of detection (LOD) .

Q. How can researchers address batch-to-batch variability in this compound during longitudinal studies?

  • Quality Control (QC) : Request peptide content analysis (via amino acid analysis) and residual solvent profiling (e.g., TFA <1%) from suppliers.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life.
  • Internal standards : Use deuterated Aftobetin for LC-MS normalization to mitigate variability in pharmacokinetic assays .

Q. What statistical approaches are appropriate for resolving contradictions between in vitro and in vivo efficacy data of this compound?

  • Meta-analysis : Pool data from ≥3 independent studies to calculate effect sizes (Cohen’s d) and heterogeneity (I² statistic).
  • Bland-Altman plots : Compare in vitro binding affinity (Kd) vs. in vivo AUC0-24h to identify systemic clearance discrepancies.
  • Mechanistic modeling : Develop pharmacokinetic-pharmacodynamic (PK-PD) models integrating blood-brain barrier permeability (logBB) and Aβ aggregation kinetics .

Q. What methodologies optimize the detection of Aβ in ocular tissues using this compound?

  • Lens dissection : Use cryosectioning (−20°C) to preserve supranuclear cataracts linked to early AD pathology.
  • Quantitative imaging : Apply two-photon microscopy with Aftobetin (ex/em 488/520 nm) and normalize fluorescence to lens autofluorescence controls.
  • Longitudinal design : Schedule imaging at 6-month intervals to track Aβ accumulation preceding MRI-detectable brain atrophy .

Q. Methodological Best Practices

  • Experimental Reproducibility : Adhere to ARRIVE guidelines for animal studies and include negative controls (e.g., Aβ-negative transgenic mice).
  • Data Transparency : Deposit raw SPR sensorgrams and HPLC chromatograms in repositories like Zenodo for peer validation .
  • Ethical Compliance : For human trials, align inclusion criteria with NIA-AA guidelines (e.g., CSF Aβ42 < 600 pg/mL) and obtain IRB approval for ocular tissue sampling .

特性

CAS番号

1353222-83-9

分子式

C26H33ClN2O5

分子量

489.0 g/mol

IUPAC名

2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate;hydrochloride

InChI

InChI=1S/C26H32N2O5.ClH/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28;/h5-8,17-19H,2-4,9-16H2,1H3;1H/b24-18+;

InChIキー

GMWHTUNMFTUKHH-NDUABGMUSA-N

SMILES

O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1.[H]Cl

異性体SMILES

COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N.Cl

正規SMILES

COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ANCA11;  ANCA11;  ANCA11;  NCE-11;  NCE11;  NCE 11;  Compound #11, Aftobetin;  Aftobetin Hydrochloride;  Aftobetin HCl.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aftobetin Hydrochloride
Aftobetin Hydrochloride
Aftobetin Hydrochloride
Aftobetin Hydrochloride
Aftobetin Hydrochloride
Aftobetin Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。